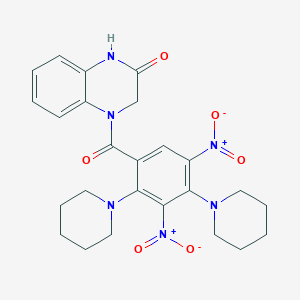![molecular formula C24H26N2O3S B4928599 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B4928599.png)
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide, also known as DASB, is a selective serotonin transporter (SERT) ligand that is used in scientific research to study the serotonin system. DASB has gained popularity in recent years due to its high affinity and selectivity for SERT, making it a valuable tool for investigating the role of serotonin in various physiological and pathological processes.
作用机制
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide selectively binds to SERT with high affinity and selectivity. Once bound, it inhibits the reuptake of serotonin from the synaptic cleft, leading to an increase in extracellular serotonin levels. This increase in serotonin can have various effects on the brain and body, depending on the specific brain region and receptor subtypes involved.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various animal models and human studies. These include changes in serotonin levels, receptor binding, and behavior. For example, this compound has been shown to increase extracellular serotonin levels in the amygdala, a brain region involved in fear and anxiety. It has also been shown to decrease SERT density in the prefrontal cortex, a brain region involved in decision-making and emotion regulation.
实验室实验的优点和局限性
One of the main advantages of using 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide in lab experiments is its high affinity and selectivity for SERT. This allows for precise measurement of SERT density and occupancy in vivo and in vitro. Additionally, this compound has a relatively long half-life, allowing for extended imaging and measurement periods. However, there are some limitations to using this compound in lab experiments. For example, it is not a perfect SERT ligand and may bind to other receptors in certain conditions. Additionally, this compound is not suitable for use in human studies due to its radioactive properties.
未来方向
There are many potential future directions for research involving 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide. One area of interest is the role of serotonin in various psychiatric and neurological disorders, including depression, anxiety, and addiction. Additionally, there is growing interest in the use of SERT ligands like this compound as biomarkers for these disorders. Other potential future directions include investigating the role of SERT in non-brain tissues, such as the gut and immune system. Overall, this compound and other SERT ligands have the potential to provide valuable insights into the role of serotonin in health and disease.
合成方法
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide can be synthesized in a multi-step process starting from commercially available starting materials. One common method involves the reaction of 2,5-dimethylaniline with p-toluenesulfonyl chloride to form the corresponding sulfonamide. This is then reacted with 4-methylbenzoyl chloride and 2-methylbenzylamine to give the final product, this compound.
科学研究应用
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide is primarily used in scientific research to study the serotonin system. Specifically, it is used to investigate the function and regulation of SERT, which is responsible for the reuptake of serotonin from the synaptic cleft. By selectively binding to SERT, this compound can be used to measure SERT density and occupancy in vivo and in vitro. This has important implications for understanding the role of serotonin in various physiological and pathological processes, including depression, anxiety, and addiction.
属性
IUPAC Name |
3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-[(2-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-16-9-10-18(3)22(13-16)26-30(28,29)23-14-20(12-11-19(23)4)24(27)25-15-21-8-6-5-7-17(21)2/h5-14,26H,15H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKCRIWVOYCKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4928518.png)



![2-methoxy-N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928531.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4928539.png)
![(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B4928555.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4928562.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B4928576.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol](/img/structure/B4928581.png)

![N~1~-allyl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928593.png)
